
4-epi-Chlortetracycline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-epi-Chlortetracycline Hydrochloride is a derivative of chlortetracycline, belonging to the tetracycline family of antibiotics. It is known for its broad-spectrum bacteriostatic properties, meaning it inhibits bacterial growth by interfering with protein synthesis. This compound is particularly significant in the pharmaceutical industry due to its applications in treating various bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-epi-Chlortetracycline Hydrochloride involves the isomerization of chlortetracycline under acidic conditions. The process typically includes the following steps:
Isomerization: Chlortetracycline is treated with hydrochloric acid, leading to the formation of 4-epi-Chlortetracycline.
Purification: The resultant compound is purified through crystallization or chromatography techniques to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Chlortetracycline is produced through the fermentation of Streptomyces aureofaciens.
Isomerization and Purification: The fermentation product undergoes isomerization and purification to yield this compound.
Analyse Chemischer Reaktionen
Epimerization and Structural Rearrangements
4-epi-Chlortetracycline hydrochloride undergoes pH- and temperature-dependent epimerization, reverting to its parent compound, chlortetracycline. This process is critical in pharmaceutical formulations and environmental stability studies:
-
Conditions : Acidic media (pH 4–6) or elevated temperatures (20–150°C) .
-
Mechanism : Chelation with divalent cations (Ca²⁺, Mg²⁺, Sr²⁺) stabilizes intermediates, facilitating C4-epimer inversion .
-
Kinetics : At 50°C, ~80% conversion to chlortetracycline occurs within 48 hours in butanol/calcium chloride systems .
Table 1: Epimerization Efficiency Under Different Conditions
Temperature (°C) | Solvent System | pH | Conversion Efficiency (%) | Time (Hours) |
---|---|---|---|---|
50 | Butanol/CaCl₂ | 8.5 | 80 | 48 |
20 | Aqueous ethanol | 9.0 | <5 | 720 |
115 | Methanol/MgCl₂ | 9.5 | 95 | 12 |
Data compiled from industrial and laboratory studies .
Oxidation and Degradation
The compound is susceptible to oxidative degradation, particularly at the phenolic and enol groups:
-
Products : Quinone derivatives and cleavage products (e.g., anhydrotetracyclines), which exhibit reduced antibacterial activity .
-
Stabilizers : Ascorbic acid or nitrogen atmospheres mitigate oxidation during storage .
Reduction Reactions
Selective reduction of the keto-enol system modifies pharmacological properties:
-
Reagents : Sodium borohydride (NaBH₄) targets the C11–C12 diketone.
-
Products : Dihydro-4-epi-chlortetracycline derivatives with altered ribosomal binding affinity .
Hydrolysis and pH-Dependent Stability
Hydrolytic pathways dominate in aqueous environments:
-
Acidic Hydrolysis (pH <3) : Cleavage of the glycosidic bond at C6, yielding 6-demethyl-6-deoxy derivatives .
-
Alkaline Hydrolysis (pH >8) : Ring-opening at the C1–C3 position, forming iso-4-epi-chlortetracycline .
Table 2: Hydrolysis Half-Life at 25°C
pH | Half-Life (Hours) | Major Degradant |
---|---|---|
2.0 | 24 | 6-Demethyl derivative |
7.4 | 480 | Stable |
9.0 | 12 | Iso-4-epi-chlortetracycline |
Data from accelerated stability studies .
Metal Chelation and Complexation
The molecule forms stable chelates with divalent cations (e.g., Ca²⁺, Mg²⁺), critical for its antibacterial mechanism and analytical detection:
Photochemical Reactions
UV exposure induces structural changes:
-
Primary Pathway : C4–C4a bond cleavage generates luminescent products .
-
Secondary Effects : Epimerization and oxidative degradation accelerate under UV-A light .
Cross-Reactivity in Immunoassays
The 4-epi configuration shows high antibody cross-reactivity (98.5%) with parent tetracyclines in ELISA, complicating residue analysis in biological samples .
Key Research Findings:
-
Synthesis Optimization : Industrial production uses Streptomyces aureofaciens fermentation followed by HCl-mediated epimerization (yield: 72–85%) .
-
Degradation Toxicity : Anhydro-4-epi-chlortetracycline exhibits hepatotoxicity in mammalian cells (IC₅₀: 12 µM) .
-
Environmental Fate : Hydrolyzes to non-toxic metabolites in soil (DT₅₀: 14 days at 25°C) .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Research
4-epi-Chlortetracycline Hydrochloride is primarily recognized for its role in antimicrobial research. Although it exhibits reduced antibiotic activity compared to its parent compound, chlortetracycline, it serves as a valuable tool for studying bacterial resistance mechanisms and the pharmacokinetics of tetracyclines.
Case Studies
- Methanogenic Bacteria Inhibition : A study evaluated the methanogenic toxicity of chlortetracycline hydrochloride, highlighting that 4-epi-Chlortetracycline acts as an inhibitor against methanogenic bacteria, providing insights into its potential environmental applications in waste management systems .
- Toxicological Profiles : Research has shown that 4-epi-Chlortetracycline can be a metabolite in various animal studies, indicating its relevance in understanding the metabolic pathways of tetracyclines .
Pharmacological Investigations
The compound has been utilized in pharmacological studies to explore its effects on various biological systems. Its structural properties allow researchers to investigate the interactions between tetracyclines and bacterial ribosomes.
Research Findings
- Bioavailability Studies : Investigations into the bioavailability of tetracyclines have included 4-epi-Chlortetracycline as a variable, demonstrating differences in absorption and distribution when compared to other tetracyclines .
- Metabolite Identification : In studies involving radioactive labeling, 4-epi-Chlortetracycline was identified as a significant metabolite in urine samples from rats, accounting for a notable percentage of excreted radioactivity, which emphasizes its role in metabolic studies .
Analytical Chemistry
In analytical chemistry, this compound is employed as a reference standard for high-performance liquid chromatography (HPLC) methods. Its unique chemical properties facilitate the development of analytical techniques for detecting and quantifying tetracyclines in various samples.
Analytical Applications
- HPLC Method Development : The compound has been used to establish quantitative analysis protocols for chlortetracycline and related substances, enhancing the accuracy of drug testing and quality control processes .
Environmental Studies
The environmental impact of antibiotics is a growing concern, and 4-epi-Chlortetracycline has been studied for its persistence and degradation pathways in various ecosystems.
Environmental Impact Research
- Stability Studies : Research indicates that the presence of 4-epi-Chlortetracycline can signal poor storage conditions of chlortetracycline products, thus serving as an indicator for environmental assessments .
Data Summary
Wirkmechanismus
4-epi-Chlortetracycline Hydrochloride exerts its effects by binding to the bacterial ribosome, specifically the A site. This binding competes with tRNA carrying amino acids, preventing the addition of new amino acids to the growing peptide chain. As a result, protein synthesis is inhibited, leading to the suppression of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlortetracycline: The parent compound from which 4-epi-Chlortetracycline is derived.
Tetracycline: Another member of the tetracycline family with similar antibacterial properties.
Doxycycline: A more potent tetracycline derivative with a longer half-life.
Uniqueness
4-epi-Chlortetracycline Hydrochloride is unique due to its specific isomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its parent compound, chlortetracycline. This uniqueness can influence its efficacy and safety profile in various applications .
Eigenschaften
CAS-Nummer |
101342-45-4 |
---|---|
Molekularformel |
C22H24Cl2N2O8 |
Molekulargewicht |
515.3 g/mol |
IUPAC-Name |
(4R,4aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8-,15+,21-,22-;/m0./s1 |
InChI-Schlüssel |
QYAPHLRPFNSDNH-FYRLHVCPSA-N |
SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Isomerische SMILES |
C[C@@]1(C2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Kanonische SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |
Aussehen |
Pale Yellow to Yellow Solid |
melting_point |
>178 °C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(4R,4aS,5aS,6S,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide Monohydrate; 4-Epichlortetracycline Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.